molecular formula C17H9F2N3O2S2 B3604361 (5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

(5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B3604361
M. Wt: 389.4 g/mol
InChI Key: RZQXBOVCRYBWPJ-CLFJUMGRSA-N
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Description

The compound (5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones This compound is characterized by its complex structure, which includes a furan ring, a thiazole ring, and a thiazolidinone core The presence of difluorophenyl and imino groups further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluorophenyl group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the thiazole ring: The thiazole ring is synthesized through the condensation of thioamides with α-haloketones.

    Formation of the thiazolidinone core: The thiazolidinone core is formed by the cyclization of thiosemicarbazides with α-haloketones.

    Final assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to streamline the process and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
  • (5Z)-5-{[5-(2,4-dibromophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one lies in the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

(5Z)-5-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2N3O2S2/c18-9-1-3-11(12(19)7-9)13-4-2-10(24-13)8-14-15(23)22(16(20)26-14)17-21-5-6-25-17/h1-8,20H/b14-8-,20-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQXBOVCRYBWPJ-CLFJUMGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

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